Several synthetic pathways have been explored for the preparation of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. One common approach involves a multi-step process starting from readily available starting materials like pyridine derivatives. [, ] These procedures often include transformations like nitration, chlorination, N-alkylation, reduction, and condensation reactions. [] Another method employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce substituents onto the pyrrolopyridine core, followed by further modifications to obtain the desired 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine derivative. []
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine consists of a fused pyrrole and pyridine ring system with a chlorine atom at the 6-position and an amine group at the 4-position. The presence of multiple heteroatoms and the chlorine substituent significantly impacts the compound's reactivity and physicochemical properties. Studies utilizing techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into the structural features and conformational preferences of this molecule and its derivatives. [, , , , ]
The reactivity of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine has been extensively studied, leading to a diverse array of chemical transformations. The chlorine atom at the 6-position serves as a crucial site for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. [, , ] Additionally, the amine group at the 4-position participates in a range of reactions, including acylation, alkylation, and condensation reactions, further expanding the synthetic versatility of this compound. [, , ]
While the mechanism of action of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine itself hasn't been extensively explored as a standalone bioactive molecule, its derivatives have demonstrated a diverse range of biological activities. For instance, some derivatives have shown potent inhibitory activity against specific kinases, such as Bruton's tyrosine kinase (BTK), colony-stimulating factor 1 receptor (CSF-1R), and glycogen synthase kinase-3β (GSK-3β). [, , , ] The mechanism of action of these inhibitors often involves competitive binding to the ATP-binding site of the target kinase, thereby hindering its activity and downstream signaling. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: